4-(3,4-Difluorophenyl)-7,8-dihydroxychromen-2-one
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Overview
Description
4-(3,4-Difluorophenyl)-7,8-dihydroxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-difluorophenyl group and two hydroxyl groups at positions 7 and 8. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-7,8-dihydroxychromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-7,8-dihydroxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinone derivatives, while reduction of the chromen-2-one core can produce dihydrochromen-2-one compounds.
Scientific Research Applications
4-(3,4-Difluorophenyl)-7,8-dihydroxychromen-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-7,8-dihydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Difluorophenyl)-7-hydroxychromen-2-one
- 4-(3,4-Difluorophenyl)-8-hydroxychromen-2-one
- 4-(3,4-Difluorophenyl)-7,8-dimethoxychromen-2-one
Uniqueness
4-(3,4-Difluorophenyl)-7,8-dihydroxychromen-2-one is unique due to the presence of both hydroxyl groups at positions 7 and 8, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group also imparts distinct electronic properties, making this compound a valuable subject for various research studies.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-7,8-dihydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2O4/c16-10-3-1-7(5-11(10)17)9-6-13(19)21-15-8(9)2-4-12(18)14(15)20/h1-6,18,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPDSHVOAFOGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)OC3=C2C=CC(=C3O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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